molecular formula C12H12ClF3O2 B1465223 2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran CAS No. 1353497-90-1

2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran

Cat. No.: B1465223
CAS No.: 1353497-90-1
M. Wt: 280.67 g/mol
InChI Key: VAVZHVQREZLGPJ-UHFFFAOYSA-N
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Description

2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran is a tetrahydrofuran (THF) derivative with a substituted phenoxymethyl group. The compound features a 4-chloro-2-(trifluoromethyl)phenoxy moiety attached to the THF ring via a methylene bridge.

Properties

IUPAC Name

2-[[4-chloro-2-(trifluoromethyl)phenoxy]methyl]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O2/c13-8-3-4-11(10(6-8)12(14,15)16)18-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVZHVQREZLGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClF3OC_{13}H_{12}ClF_3O, with a molecular weight of approximately 303.68 g/mol. The presence of the chloro and trifluoromethyl groups enhances the lipophilicity and biological activity of this compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, BPU , a compound structurally related to this compound, demonstrated significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The IC50 value for BPU was reported as 8.47 µM after 72 hours of treatment, indicating potent activity against tumor growth .

CompoundCell LineIC50 (µM)Viable Cells (%) at 10 µM (48h)Viable Cells (%) at 10 µM (72h)
BPUMCF-78.4716.368.56

The anticancer effects are believed to be mediated through the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. Molecular docking studies revealed favorable binding interactions with these enzymes, which are crucial for tumor metastasis and invasion .

Anti-inflammatory Activity

Compounds with similar phenoxy and tetrahydrofuran moieties have also been evaluated for anti-inflammatory effects. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance COX-1 and COX-2 inhibitory activities .

Case Studies

  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with significant alterations in cell cycle progression noted upon treatment.
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor size and improved survival rates, supporting the potential therapeutic application of this class of compounds in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the THF Ring

  • 2-Methyltetrahydrofuran (): Structural difference: Replaces the phenoxymethyl group with a methyl group. Properties: Less polar due to the absence of oxygenated substituents. Reacts incompatibly with strong acids, bases, and oxidizing agents, similar to THF derivatives . Applications: Primarily used as a solvent in organic synthesis.
  • Perfluoro-2-butyltetrahydrofuran (CAS 335-36-4, ):

    • Structural difference : Fully fluorinated butyl chain attached to THF.
    • Properties : High chemical inertness and hydrophobicity due to perfluorination. Toxicity concerns include respiratory irritation, requiring stringent handling protocols .
    • Applications : Likely used in specialized material science applications.

Phenoxy-Modified THF Derivatives

  • Properties: Enhanced electron-withdrawing effects from the nitro group may increase oxidative stability. Applications: Registered as a pesticide, indicating herbicidal or insecticidal activity .
  • [4-Chloro-2-(trifluoromethyl)phenyl] methyl cyanocarbonimidodithioate (CAS 152382-23-5, ): Structural difference: Replaces the THF ring with a cyanocarbonimidodithioate group. Properties: Higher molecular weight (310.75 g/mol) and sulfur content, likely influencing metabolic pathways and toxicity . Applications: Potential agrochemical use due to the trifluoromethylphenol moiety.

Functional Group Variations

  • Tetrahydrofurfuryl acrylate (CAS 2399-48-6, ): Structural difference: Features an acrylate ester instead of a phenoxymethyl group. Properties: Shares the THF backbone but exhibits higher reactivity due to the acrylate group. Metabolizes to tetrahydrofurfuryl alcohol, a common metabolite for THF derivatives . Applications: Used in polymer production and coatings.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Evidence ID
2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran Not specified Not provided 4-Cl-2-CF3-phenoxymethyl, THF Agrochemical synthesis (inferred)
2-Methyltetrahydrofuran C5H10O 86.13 Methyl group Solvent
Perfluoro-2-butyltetrahydrofuran C8F16O 416.06 Perfluorobutyl chain Material science
Furyloxyfen Not specified Not provided Nitro, Cl-CF3-phenoxy, THF Pesticide
[4-Cl-2-CF3-phenyl] methyl cyanocarbonimidodithioate C10H6ClF3N2S2 310.75 Cyanocarbonimidodithioate, Cl-CF3 Agrochemical (inferred)
Tetrahydrofurfuryl acrylate C8H12O3 156.18 Acrylate ester Polymer production

Key Research Findings

  • Electron-Withdrawing Effects: The 4-chloro-2-(trifluoromethyl)phenoxy group enhances stability against nucleophilic attack compared to non-halogenated analogs, as seen in pesticide derivatives like furyloxyfen .
  • Reactivity: Fluorinated THF derivatives (e.g., perfluoro-2-butyltetrahydrofuran) exhibit low polarity and high inertness, contrasting with the target compound’s likely reactivity in electrophilic substitution due to its phenolic group .

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route

The general synthetic route involves:

  • Formation of the phenoxy intermediate : The phenol is deprotonated using a suitable base (e.g., potassium carbonate) in an aprotic solvent such as tetrahydrofuran or dimethylformamide.
  • Nucleophilic substitution : The deprotonated phenol reacts with a tetrahydrofuran-2-ylmethyl halide (e.g., bromide or chloride) to form the ether linkage, yielding 2-{[4-chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran.
  • Reaction conditions : The reaction is typically conducted under reflux or at elevated temperatures (50–80 °C) for several hours to ensure complete conversion.
  • Purification : The crude product is purified by crystallization from solvents such as methanol or ethyl acetate, or by chromatographic techniques.

Reaction Scheme Summary

Step Reagents and Conditions Description
1 4-Chloro-2-(trifluoromethyl)phenol + Base (K2CO3) in THF or DMF Deprotonation of phenol to phenolate ion
2 Addition of tetrahydrofuran-2-ylmethyl bromide/chloride Nucleophilic substitution to form ether bond
3 Reflux at 50–80 °C for 4–8 hours Completion of reaction
4 Workup: filtration, solvent removal, crystallization Purification of product

Control of Impurities and Product Quality

According to patent US10144710B2, controlling impurities such as dimeric species, trifluoro impurities, and methyl ester impurities is critical. The process involves:

  • Particle size reduction by milling or micronization before or after drying.
  • Use of solvents like tetrahydrofuran and methanol for recrystallization to obtain crystalline polymorphs with high purity.
  • Temperature control during crystallization (e.g., cooling to −15 to −25 °C) to yield polymorph-I, which is the preferred crystalline form.

Additional Purification and Crystallization Techniques

  • Dissolution of the crude compound in dimethylsulfoxide (DMSO) followed by addition of methanol and controlled cooling leads to the formation of well-defined crystalline polymorphs.
  • Slurrying the crystalline solid in methanol further improves purity and polymorphic stability.

Research Findings and Optimization Insights

  • The use of dimethylsulfoxide solvate intermediates enhances the purity and crystallinity of the final product.
  • Controlled addition of reagents in multiple lots and maintaining reaction temperature between 0–30 °C improves yield and reduces side reactions.
  • Milling techniques such as ball milling or jet milling improve particle size distribution, facilitating better filtration and drying.

Summary Table of Preparation Parameters

Parameter Optimal Conditions Notes
Solvent Tetrahydrofuran, Dimethylsulfoxide, Methanol Solvent choice impacts crystallinity
Base Potassium carbonate or similar For phenol deprotonation
Temperature 0–30 °C during reaction; −15 to −25 °C for crystallization Temperature critical for purity
Reaction Time 4–8 hours Ensures complete substitution
Purification Filtration, solvent distillation, recrystallization Multiple steps for impurity control
Milling Ball, roller, hammer, or jet milling Particle size reduction pre/post drying

Q & A

Q. What are the recommended synthetic pathways for 2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran?

The synthesis of halogenated tetrahydrofuran derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • Grignard Reagent Utilization : A tetrahydrofuran solution of isopropylmagnesium chloride can facilitate halogen exchange in aryl halides, as demonstrated in the synthesis of similar trifluoromethyl-substituted ketones .
  • Phenoxy-Methylation : The phenoxy group can be introduced via Mitsunobu or Williamson ether synthesis, using 4-chloro-2-(trifluoromethyl)phenol and a tetrahydrofuran-derived alcohol precursor.
  • Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the final product .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the substitution pattern of the phenoxy group and tetrahydrofuran ring. For fluorinated analogs, 19^19F NMR is critical .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS can assess purity and identify residual solvents (e.g., 2-MTHF) .
  • Elemental Analysis : Combustion analysis verifies C, H, N, and Cl content, ensuring stoichiometric accuracy .

Q. What safety protocols are essential for handling halogenated tetrahydrofuran derivatives?

  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C. Avoid contact with oxidizers (e.g., peroxides) and strong acids/bases to prevent exothermic decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Local exhaust ventilation is mandatory during synthesis .

Advanced Research Questions

Q. How does solvent choice (e.g., 2-MTHF vs. THF) influence reaction kinetics in Grignard reactions?

2-Methyltetrahydrofuran (2-MTHF) is increasingly used as a sustainable alternative to THF due to its lower water miscibility and higher boiling point (80°C vs. 66°C for THF), which improves reaction control. Key considerations include:

Property2-MTHFTHF
Water MiscibilityLimitedHigh
Boiling Point80°C66°C
Stability under refluxSuperiorModerate
  • Kinetic Impact : 2-MTHF’s lower polarity reduces side reactions in organometallic syntheses, enhancing yield reproducibility .

Q. What experimental designs are critical for assessing developmental toxicity of halogenated tetrahydrofurans?

  • In Vivo Models : Follow OECD TG414 guidelines using Sprague-Dawley rats. Dose ranges (e.g., 100–1,000 mg/kg/day) should monitor maternal weight gain, fetal survival, and teratogenicity .
  • In Vitro Assays : Zebrafish embryo toxicity studies (LC50_{50} determination) can identify sublethal effects like edema or impaired circulation .
  • Genotoxicity : Conduct Ames tests (Salmonella typhimurium), chromosomal aberration assays (human lymphocytes), and micronucleus tests (rat bone marrow) to rule out mutagenicity .

Q. How can computational methods predict the environmental persistence of this compound?

  • QSPR Modeling : Use quantitative structure-property relationship models to estimate biodegradation half-life and octanol-water partition coefficients (log P).
  • Degradation Pathways : Hydrolysis of the ether bond (phenoxy-methyl group) and photolytic cleavage of C-Cl bonds are predicted primary degradation routes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran
Reactant of Route 2
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2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran

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